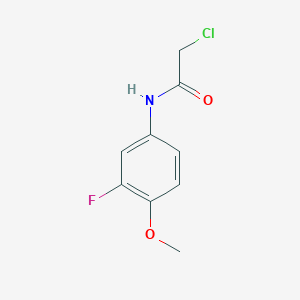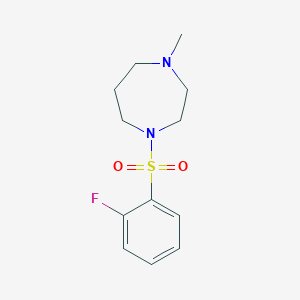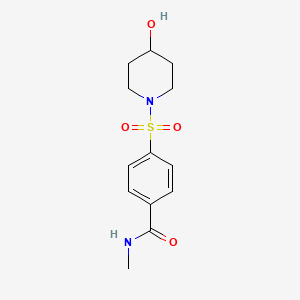![molecular formula C13H17FN2O4S B7541495 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FSP-1 and is a piperazine derivative that has been extensively studied for its pharmacological properties.
科学研究应用
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive properties in animal models. FSP-1 has also been investigated for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in rats. Additionally, FSP-1 has been studied for its potential use in treating alcohol addiction, as it has been shown to reduce alcohol intake in rats.
作用机制
The exact mechanism of action of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of mood, pain, and addiction. FSP-1 has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood. FSP-1 has also been shown to reduce pain sensitivity in rats, suggesting that it may have analgesic properties. Additionally, FSP-1 has been shown to reduce alcohol intake in rats, suggesting that it may have potential for use in treating alcohol addiction.
实验室实验的优点和局限性
The advantages of using 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid in lab experiments include its well-characterized pharmacological properties and its potential for use in treating a variety of conditions. However, there are also limitations to using FSP-1 in lab experiments. For example, the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans.
未来方向
There are several future directions for research on 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid. One potential direction is to investigate its potential use in treating other conditions, such as anxiety disorders and post-traumatic stress disorder. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans. Another direction for future research is to investigate the exact mechanism of action of FSP-1, which may provide insights into its potential therapeutic applications. Finally, more research is needed to optimize the synthesis method for FSP-1 to produce higher yields and purities.
合成方法
The synthesis of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid involves the reaction of 2-fluorobenzene-1-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with 3-chloropropanoic acid to yield the final compound. This method has been optimized to produce high yields of pure FSP-1.
属性
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c14-11-3-1-2-4-12(11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQQKNCKYFRCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)

